molecular formula C13H8Cl4O2S B1620403 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- CAS No. 60640-54-2

1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-

Cat. No.: B1620403
CAS No.: 60640-54-2
M. Wt: 370.1 g/mol
InChI Key: ZRKRGLMXWPOTIM-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C12H6Cl4SO2CH3. This compound is part of the polychlorinated biphenyl (PCB) family, which are known for their chemical stability and resistance to environmental degradation .

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- is unique among PCBs due to its specific chlorination pattern and the presence of a methylsulfonyl group. Similar compounds include:

These comparisons highlight the unique structural features and resulting properties of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)-, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

2,5-dichloro-1-(2,5-dichlorophenyl)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(15)5-10(13(12)17)9-4-7(14)2-3-11(9)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKRGLMXWPOTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209449
Record name 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60640-54-2
Record name 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060640542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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